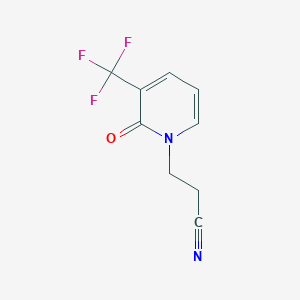
4-(2,5-Dimetoxi-fenil)-1-buteno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves electrooxidative chlorination or lithiation followed by reaction with specific reagents. For instance, Uneyama et al. (1983) demonstrated the electrooxidative double ene-type chlorination for the preparation of chlorinated derivatives, showcasing the versatility of synthesis methods that could potentially apply to 4-(2,5-Dimethoxyphenyl)-1-butene (Uneyama et al., 1983). Similarly, Sasaki et al. (1999) synthesized 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene via aromatic nucleophilic substitution, which points to the chemical flexibility in synthesizing complex molecules (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea, reveals planar units and specific dihedral angles that stabilize the molecular structure through intramolecular hydrogen bonds (Choi et al., 2010). These structural insights are crucial for understanding the behavior and reactivity of 4-(2,5-Dimethoxyphenyl)-1-butene.
Chemical Reactions and Properties
The chemical reactivity of similar compounds has been explored through various reactions, including cycloadditions and electrophilic substitutions. For example, the study of α-carbonyl β-1 lignin model dimers like 1,2-di(3′,4′-dimethoxyphenyl)ethanone under different conditions sheds light on the potential reactivity of 4-(2,5-Dimethoxyphenyl)-1-butene (Castellan et al., 1990).
Physical Properties Analysis
The physical properties of chemical compounds are deeply influenced by their molecular structure. For instance, the study on the crystal structure and intermolecular interactions of various dimethoxyphenyl derivatives offers insights into the solid-state characteristics that could be relevant for 4-(2,5-Dimethoxyphenyl)-1-butene (Mido et al., 2017).
Aplicaciones Científicas De Investigación
Estudios de metabolismo
El compuesto “4-(2,5-Dimetoxi-fenil)-1-buteno” podría utilizarse en estudios de metabolismo. Por ejemplo, un compuesto similar, 25B-NBF, que es una nueva sustancia psicoactiva clasificada como feniletilamina, ha sido estudiado por sus propiedades de metabolismo y eliminación . El metabolismo de 25B-NBF fue catalizado por varias enzimas, y fue ampliamente metabolizado en 33 metabolitos a través de varios procesos . Esto sugiere que “this compound” también podría utilizarse en estudios de metabolismo similares.
Detección de abuso de drogas
Dada su similitud estructural con otras sustancias psicoactivas, “this compound” podría utilizarse potencialmente en la detección de abuso de drogas. Por ejemplo, las características metabólicas de 25B-NBF fueron investigadas para ayudar en su detección de abuso . Por lo tanto, “this compound” también podría utilizarse en el desarrollo de métodos bioanalíticos para la determinación no solo del propio compuesto, sino también de sus metabolitos en muestras biológicas para la detección de abuso de sustancias .
Investigación de sustancias psicoactivas
“this compound” podría utilizarse en la investigación de nuevas sustancias psicoactivas (NPS). Las NPS son compuestos que se abusan con efectos similares a los de las drogas controladas como el cannabis, la morfina, la cocaína y los estimulantes del tipo anfetamina . Dada su similitud estructural con otras sustancias psicoactivas, “this compound” podría utilizarse en la investigación y desarrollo de nuevas sustancias psicoactivas.
Síntesis de otros compuestos
El compuesto “this compound” podría utilizarse potencialmente en la síntesis de otros compuestos. Por ejemplo, un compuesto similar se sintetizó en una reacción de dos pasos, primero mediante la reacción de Claisen-Schmidt, seguida de la amida . Esto sugiere que “this compound” también podría utilizarse en procesos sintéticos similares para crear otros compuestos.
Mecanismo De Acción
Target of Action
The primary targets of 4-(2,5-Dimethoxyphenyl)-1-butene are the 5-HT2A and 5-HT2C receptors . These receptors are part of the serotonin receptor family and play a crucial role in the regulation of mood, cognition, and perception.
Mode of Action
4-(2,5-Dimethoxyphenyl)-1-butene acts as a partial agonist at the 5-HT2A and 5-HT2C receptors The activation of these receptors leads to a series of intracellular events, including the enhancement of the phosphorylation of the cyclic adenosine monophosphate (cAMP)-response element binding protein (CREB) through mitogen-activated protein (MAP) kinase and calcium/calmodulin dependent kinase II (CaMKII) pathways .
Biochemical Pathways
Upon activation of the 5-HT2A and 5-HT2C receptors, 4-(2,5-Dimethoxyphenyl)-1-butene triggers a cascade of biochemical reactions. These include the upregulation of neuronal plasticity-associated genes such as Arc, Bdnf1, Cebpb, and Egr2 . These genes are implicated in the regulation of neuronal plasticity, which is crucial for learning and memory.
Pharmacokinetics
Similar compounds are known to be extensively metabolized in the liver, with various metabolites being produced via hydroxylation, o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation . These metabolic processes can significantly impact the bioavailability of the compound.
Result of Action
The activation of the 5-HT2A and 5-HT2C receptors by 4-(2,5-Dimethoxyphenyl)-1-butene can lead to a variety of molecular and cellular effects. These include enhanced dendritic arborization and synaptogenesis, which are processes involved in the formation and strengthening of neural connections . This can potentially lead to changes in cognition and perception.
Propiedades
IUPAC Name |
2-but-3-enyl-1,4-dimethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-5-6-10-9-11(13-2)7-8-12(10)14-3/h4,7-9H,1,5-6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBBWTSWHIBEQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609674 |
Source


|
| Record name | 2-(But-3-en-1-yl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
182132-30-5 |
Source


|
| Record name | 2-(But-3-en-1-yl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

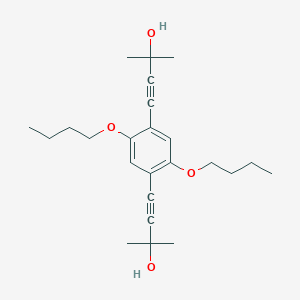


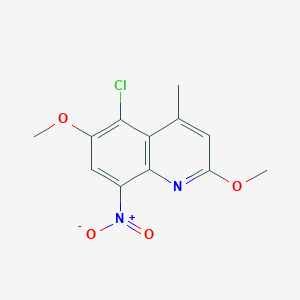
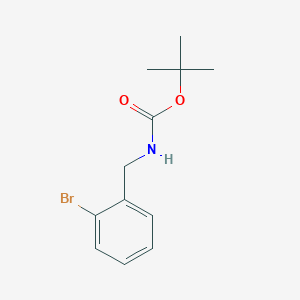
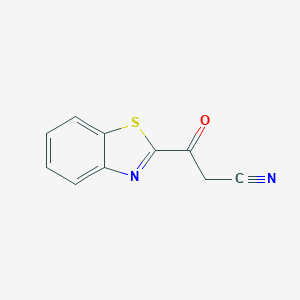

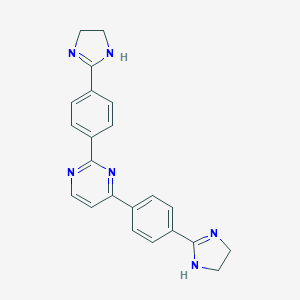

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile](/img/structure/B60531.png)
